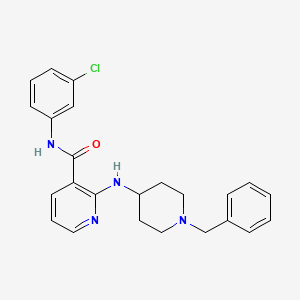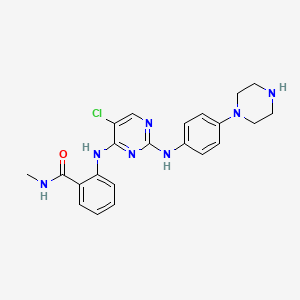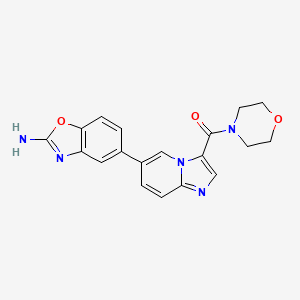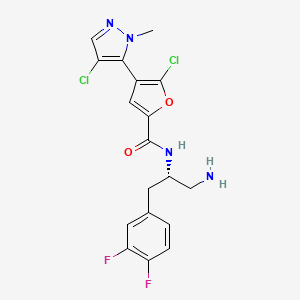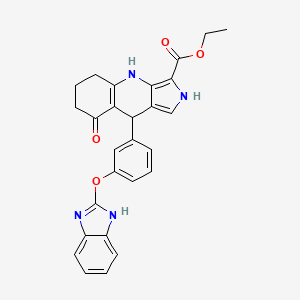
SAR156497
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SAR156497 is a highly selective inhibitor of the Aurora family of serine/threonine kinases, which includes Aurora A, Aurora B, and Aurora C . These kinases play a crucial role in cell cycle regulation, particularly during mitosis. The compound has shown significant potential in both in vitro and in vivo studies, making it a promising candidate for anticancer therapies .
Vorbereitungsmethoden
Die Synthese von SAR156497 beinhaltet die Entdeckung und Optimierung einer neuartigen Serie von tricyclischen Molekülen . Die detaillierten Syntheserouten und Reaktionsbedingungen sind urheberrechtlich geschützt und wurden vom Onkologie-Arzneimittelforschungsteam von Sanofi entwickelt . Die industriellen Produktionsmethoden für this compound werden nicht öffentlich bekannt gegeben, aber sie beinhalten wahrscheinlich fortschrittliche organische Synthesetechniken und strenge Qualitätskontrollmaßnahmen, um die Reinheit und Wirksamkeit der Verbindung zu gewährleisten .
Analyse Chemischer Reaktionen
SAR156497 durchläuft verschiedene chemische Reaktionen, die sich hauptsächlich auf seine Wechselwirkung mit Aurora-Kinasen konzentrieren. Die Verbindung zeigt eine hohe Selektivität und Potenz gegenüber Aurora A-, Aurora B- und Aurora C-Kinasen . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Kinase-Assays und Zellviabilitäts-Assays, um die inhibitorischen Wirkungen der Verbindung zu bewerten . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind die inhibierten Formen der Aurora-Kinasen, die zu einer gestörten Zellzyklusprogression und möglichen Antikrebswirkungen führen .
Wissenschaftliche Forschungsanwendungen
SAR156497 hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie dient es als wertvolles Werkzeug, um die Struktur und Funktion von Aurora-Kinasen zu untersuchen . In der Biologie wird es verwendet, um die Rolle dieser Kinasen bei der Regulation des Zellzyklus und ihre Beteiligung an verschiedenen malignen Erkrankungen zu untersuchen . In der Medizin wird this compound als potenzielle Antikrebstherapie untersucht, da es die Aurora-Kinasen selektiv hemmen kann, die in Krebszellen häufig überexprimiert werden . Die hohe Selektivität und Wirksamkeit der Verbindung machen sie zu einem vielversprechenden Kandidaten für die weitere klinische Entwicklung .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv an die aktiven Zentren der Aurora A-, Aurora B- und Aurora C-Kinasen bindet . Diese Bindung hemmt die Kinaseaktivität und verhindert die Phosphorylierung von Schlüsselsubstraten, die an der Mitose beteiligt sind . Dadurch stört die Verbindung den normalen Ablauf des Zellzyklus, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt . Zu den molekularen Zielstrukturen von this compound gehören die ATP-Bindungsstellen der Aurora-Kinasen, und seine Selektivität wird auf seine einzigartige Bindungsart und seine strukturellen Merkmale zurückgeführt .
Wirkmechanismus
SAR156497 exerts its effects by selectively binding to the active sites of Aurora A, Aurora B, and Aurora C kinases . This binding inhibits the kinase activity, preventing the phosphorylation of key substrates involved in mitosis . As a result, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets of this compound include the ATP-binding sites of the Aurora kinases, and its selectivity is attributed to its unique binding mode and structural features .
Vergleich Mit ähnlichen Verbindungen
SAR156497 ist einzigartig in seiner hohen Selektivität und Potenz gegenüber allen drei Aurora-Kinasen (Aurora A, Aurora B und Aurora C) . Andere ähnliche Verbindungen umfassen Alisertib, Barasertib und Danusertib, die ebenfalls Aurora-Kinasen angreifen, aber unterschiedliche Selektivitätsprofile und Wirksamkeit aufweisen können . Beispielsweise zielt Alisertib hauptsächlich auf die Aurora A-Kinase ab, während Barasertib und Danusertib sowohl Aurora A- als auch Aurora B-Kinasen hemmen . Die Fähigkeit von this compound, alle drei Aurora-Kinasen mit hoher Selektivität zu hemmen, hebt es von diesen anderen Verbindungen ab .
Eigenschaften
Molekularformel |
C27H24N4O4 |
|---|---|
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
ethyl 9-[3-(1H-benzimidazol-2-yloxy)phenyl]-8-oxo-2,4,5,6,7,9-hexahydropyrrolo[3,4-b]quinoline-3-carboxylate |
InChI |
InChI=1S/C27H24N4O4/c1-2-34-26(33)25-24-17(14-28-25)22(23-20(29-24)11-6-12-21(23)32)15-7-5-8-16(13-15)35-27-30-18-9-3-4-10-19(18)31-27/h3-5,7-10,13-14,22,28-29H,2,6,11-12H2,1H3,(H,30,31) |
InChI-Schlüssel |
YXMQIWJYPNBZJS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2C(=CN1)C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)OC5=NC6=CC=CC=C6N5 |
Kanonische SMILES |
CCOC(=O)C1=C2C(=CN1)C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)OC5=NC6=CC=CC=C6N5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SAR156497; SAR156497; SAR 156497. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-3-(4-(2-(4-(2-(3-chlorophenyl)-2-hydroxyethylamino)-2-oxo-1,2-dihydropyridin-3-yl)-7-methyl-1H-benzo[d]imidazol-5-yl)piperazin-1-yl)propanenitrile](/img/structure/B612115.png)
